Cas no 1205748-90-8 (Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical research. Its structure features a benzoxazepine core with an amine functionality, making it valuable for constructing bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. This compound is commonly employed in the development of central nervous system (CNS) therapeutics due to its potential as a scaffold for modulating neurotransmitter receptors. Its high purity and well-defined reactivity profile make it suitable for precise synthetic applications, including peptidomimetics and heterocyclic chemistry. Storage under inert conditions is recommended to maintain integrity.
Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate structure
1205748-90-8 structure
商品名:Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
CAS番号:1205748-90-8
MF:C14H20N2O3
メガワット:264.320203781128
MDL:MFCD14582640
CID:4577185
PubChem ID:124703600

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • Z2687203972
    • Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • MDL: MFCD14582640
    • インチ: 1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-8-11(15)5-4-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3
    • InChIKey: YTLWAUXRZLJQAH-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1CCOC2C=C(C=CC=2C1)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 264.14739250 g/mol
  • どういたいしつりょう: 264.14739250 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 264.32
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 64.8

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-316161-0.05g
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1205748-90-8 95.0%
0.05g
$226.0 2025-03-19
Enamine
EN300-316161-5.0g
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1205748-90-8 95.0%
5.0g
$2816.0 2025-03-19
Enamine
EN300-316161-0.25g
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1205748-90-8 95.0%
0.25g
$481.0 2025-03-19
Enamine
EN300-316161-5g
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1205748-90-8 95%
5g
$2816.0 2023-11-13
Enamine
EN300-316161-1g
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1205748-90-8 95%
1g
$971.0 2023-11-13
Aaron
AR01BWAA-1g
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1205748-90-8 95%
1g
$1361.00 2025-02-09
A2B Chem LLC
AW33574-5g
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1205748-90-8 95%
5g
$3000.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01017514-1g
tert-Butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1205748-90-8 95%
1g
¥5971.0 2023-02-25
Enamine
EN300-316161-2.5g
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1205748-90-8 95.0%
2.5g
$1903.0 2025-03-19
Enamine
EN300-316161-0.5g
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1205748-90-8 95.0%
0.5g
$758.0 2025-03-19

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 関連文献

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylateに関する追加情報

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: A Comprehensive Overview

The compound Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 1205748-90-8) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of tetrahydrobenzoxazepines, which are known for their structural diversity and potential biological activities. The benzoxazepine core of this molecule is a fused bicyclic system comprising a benzene ring and an oxazepine ring. The tetrahydro designation indicates that the oxazepine ring is partially saturated, adding complexity to its structure and potentially enhancing its pharmacokinetic properties.

Recent studies have highlighted the importance of tetrahydrobenzoxazepines in drug discovery. These compounds are being explored for their potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The 8-amino substitution in this compound is particularly interesting as it may confer additional functional groups that can interact with biological systems. The tert-butyl ester group attached to the carboxylic acid moiety suggests that this compound may have been designed to improve its bioavailability or stability during preclinical testing.

The synthesis of Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have employed various strategies to optimize the synthesis of such complex molecules. For instance, recent advancements in catalytic asymmetric synthesis have enabled the construction of chiral centers within the tetrahydrobenzoxazepine framework with high enantioselectivity. This has significant implications for drug development since chirality often plays a critical role in determining a compound's pharmacological activity.

In terms of biological activity, this compound has been studied for its potential as a central nervous system (CNS) agent. The tetrahydrobenzoxazepine scaffold is known to exhibit affinity for certain neurotransmitter systems, making it a promising candidate for treating neurological disorders such as anxiety or depression. Preclinical studies have demonstrated that analogs of this compound can modulate serotonin and dopamine receptors, which are key targets in CNS drug discovery.

Moreover, the tert-butyl ester group may influence the pharmacokinetic profile of this compound by affecting its absorption and metabolism. Recent research has emphasized the importance of esterification in improving drug delivery systems. For example, ester prodrugs can enhance solubility and reduce toxicity while maintaining therapeutic efficacy. This makes Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate an attractive candidate for further investigation in drug development pipelines.

Another area of interest lies in the potential use of this compound as a building block for constructing more complex molecular architectures. The versatility of the tetrahydrobenzoxazepine core allows for further functionalization at various positions on the ring system. For instance, substitution at the amino group or other positions could lead to derivatives with enhanced selectivity or potency against specific biological targets.

In conclusion, Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure and potential biological activities make it a subject of ongoing research interest. As advancements in synthetic methodologies and biological screening continue to evolve

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